5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one
Description
BenchChem offers high-quality 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11,17-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-16(20(3)7-5-14(24)10-17(12)20)6-8-21(4)18(15)11-19-22(21,25-19)13(2)23/h14-16,18-19,24H,5-11H2,1-4H3/t14-,15+,16-,18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTMBVFOKJRWOM-FAWFAKQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(C3CCC4(C(C3C1)CC5C4(O5)C(=O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)C[C@@H]5[C@]4(O5)C(=O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-METHYLEPOXYPREGNENOLONE: Structure, Stereochemistry, and Synthetic Utility
This guide provides an in-depth technical analysis of 6-Methylepoxypregnenolone , chemically defined as the 5,6-epoxy derivative of 6-methylpregnenolone (specifically
Executive Summary
6-Methylepoxypregnenolone represents a class of tetrasubstituted steroidal epoxides formed by the oxidation of 6-methylpregnenolone (
This guide focuses on the
Chemical Structure & Identity
The molecule consists of a pregnane steroid nucleus with three critical functional modifications:[1][2]
-
C5–C6 Epoxide : An oxirane ring fused to the A/B ring junction.[1][3][4]
-
C6-Methyl Group : A methyl substituent attached directly to the epoxide-bearing carbon (C6).[1][2][3][4]
-
C3-Hydroxyl & C20-Ketone : Retained from the parent pregnenolone.[1][2][3][4]
Nomenclature and Isomers
Structural Visualization
The following diagram illustrates the core connectivity and the critical stereochemical centers at C5 and C6.[4]
Figure 1: Synthetic pathway and key structural features of 6-methylepoxypregnenolone.
Stereochemistry: The Core Challenge
The stereochemistry of 6-methylepoxypregnenolone is governed by the interaction between the C19 angular methyl group (
Epoxidation Selectivity ( vs. )
In unsubstituted
-
Effect of C6-Methyl : The introduction of a methyl group at C6 increases the steric bulk on the alkene.[4] However, since the C6-methyl in the precursor (6-methylpregnenolone) lies in the plane of the double bond, it does not completely block reagent approach.[2]
-
Outcome : The reaction retains
-selectivity , yielding primarily the -epoxy-6 -methyl isomer.[1][2][3] The C6-methyl group adopts a -configuration in the epoxide product to minimize steric clash with the incoming oxygen, although the precise configuration depends on the transition state geometry.[1][2]
Conformational Analysis
The formation of the epoxide distorts the A/B ring junction:
-
Ring A : Adopts a distorted chair or half-chair conformation.[1][2][3][4]
-
Ring B : The epoxide ring forces atoms C5, C6, C10, and C7 into a near-planar arrangement, creating significant angle strain.[1][2][3]
-
Diequatorial vs. Diaxial : The opening of this epoxide follows the Fürst-Plattner Rule (trans-diaxial opening).[1][2][3][4]
Synthesis & Experimental Protocols
Synthesis from 6-Methylpregnenolone
The standard synthesis involves the electrophilic epoxidation of the
Reagents :
-
Substrate : 6-Methylpregnenolone Acetate (to protect the C3-OH).[1][2][3][4]
-
Oxidant : m-Chloroperoxybenzoic acid (mCPBA) or Magnesium Monoperoxyphthalate (MMPP).[1][2][3][4]
-
Solvent : Dichloromethane (DCM) or Chloroform (
).[3][4]
Protocol (Standardized) :
-
Dissolution : Dissolve 1.0 eq of 6-methylpregnenolone acetate in DCM (0.1 M concentration).
-
Addition : Cool to
. Add 1.2 eq of mCPBA portion-wise to control the exotherm.[2][3][4] -
Reaction : Stir at
for 2 hours, then warm to room temperature (RT) and monitor by TLC (Hexane/EtOAc 7:3). The epoxide appears as a less polar spot compared to the alkene.[3][4] -
Quench : Wash with saturated
(to reduce excess peracid), followed by and brine. -
Purification : Recrystallize from methanol/acetone to isolate the major
-epoxide isomer.[1][2][3][4]
Synthesis via Chlorohydrin (Alternative)
For specific stereocontrol, the chlorohydrin route (Hypochlorous acid addition followed by base closure) can be used, though it is less common for this specific derivative due to the efficiency of peracids.[3]
Reactivity & Applications
The primary utility of 6-methylepoxypregnenolone is its regioselective ring opening .[1][2][3][4]
Trans-Diaxial Opening (Fürst-Plattner Rule)
Nucleophiles attack the epoxide at the carbon that allows for a trans-diaxial product formation.[1][2][3][4]
-
Acidic Hydrolysis : Treatment with
or in acetone/water opens the epoxide to the -diol .[1][3] -
Grignard Reagents : Reaction with
is difficult due to steric hindrance but can yield 6,6-dimethyl derivatives if forced.[1][2][3][4]
Rearrangement to Ketones
Under Lewis acid catalysis (
Table 1: Comparative Reactivity of Steroidal Epoxides
| Feature | Unsubstituted ( | 6-Methyl Substituted ( |
| Formation Rate | Fast | Slower (Steric hindrance at C6) |
| Major Isomer | ||
| Ring Opening | Facile at C6 | Hindered at C6; C5 attack preferred in some conditions |
| Product |
Spectroscopy & Characterization
Identification of 6-methylepoxypregnenolone relies on NMR shifts induced by the epoxide anisotropy.[1][2][3][4]
-
NMR (
) :-
C6-Methyl : The signal for the C6-methyl group (usually a doublet in the alkene) shifts upfield and becomes a singlet (if C6 is quaternary) or remains a doublet depending on the exact substitution pattern.[3][4]
-
C19-Methyl : Significant upfield shift (
0.6–0.8 ppm) due to the shielding cone of the epoxide ring.[3][4] -
C3-H : Multiplet at
3.9 ppm (if 3-OH) or 4.6 ppm (if 3-OAc).[1][2][3][4]
-
-
Mass Spectrometry :
References
-
Mechanisms of Epoxidation: Stereochemistry of epoxid
-steroids with peracids. (Discusses the influence of C6-substituents on ratio).-
Source:
-
-
Synthesis of 6-Methyl Steroids : Process for the production of 6-methyl derivatives via epoxide intermediates.[1][2][3][4]
-
General Epoxide Chemistry: Epoxidation of Alkenes - Mechanism and Stereospecificity.
-
PubChem Compound Summary : 6-Methylprednisolone (Related 6-methyl steroid structure for comparison).[1][2][3][4][5]
Sources
- 1. 6-Methylprednisolone | C22H30O5 | CID 24883465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylprednisolone | C22H30O5 | CID 24883465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylprednisolone Sodium Phosphate | C22H29Na2O8P | CID 21115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Formylpterin | C7H5N5O2 | CID 135409352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-alpha-Methylprednisolone | C22H30O5 | CID 4159 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one CAS number
Technical Monograph: 5-Pregnen-16,17-epoxy-6-methyl-3 -ol-20-one
CAS Number: 103303-35-1 (Primary); Related: 1922-48-1 (16-methyl isomer)
Synonyms: 6-Methyl-16
Executive Technical Summary
This compound represents a specialized functionalized steroid backbone, serving as a divergent node in the synthesis of 6-methylated progestogens and corticosteroids . Its structural uniqueness lies in the simultaneous presence of a C6-methyl group (imparting metabolic stability and receptor affinity) and a C16,17-epoxide (a reactive handle for introducing C17-hydroxyl or C16-substituents).
It is the direct biosynthetic or synthetic precursor to Medrogestone and a key intermediate in alternative routes to Megestrol Acetate and Medroxyprogesterone Acetate (MPA) .
Physicochemical Profile
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 344.49 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 170–172 °C |
| Solubility | Soluble in chloroform, dichloromethane, acetone; sparingly soluble in alcohols.[1] |
| Chirality | 3 |
Synthesis & Manufacturing Architecture
The industrial synthesis of 6-methyl-16,17-epoxypregnenolone is a multi-stage process requiring precise stereochemical control, particularly at the C6 and C16/17 positions.
Core Synthetic Pathway
The dominant route utilizes Diosgenin as the starting material, proceeding through the "Marker Degradation" to 16-Dehydropregnenolone Acetate (16-DPA), followed by C6-methylation and finally C16-selective epoxidation.
Step-by-Step Protocol
Phase 1: Precursor Preparation (16-DPA to 6-Methyl-16-DPA)
-
Starting Material: 16-Dehydropregnenolone Acetate (16-DPA).
-
Protection: The
-3 -ol system is often protected or temporarily converted to a 3,5-cyclo steroid or 3-ketal to allow C6 functionalization. -
C6-Methylation:
-
Method A (Vilsmeier-Haack): Formylation of the enol ether gives the 6-formyl derivative, followed by reduction to the 6-methyl group.
-
Method B (Epoxide Opening): 5
,6 -epoxidation followed by ring opening with methylmagnesium bromide (Grignard) yields the 6 -methyl-5 -ol. Dehydration (SOCl /Pyridine) yields the -6-methyl olefin.
-
-
Intermediate: 6-Methyl-16-dehydropregnenolone (6-Me-16-DPA) .
Phase 2: Selective Epoxidation (The Critical Step)
The transformation of the
-
Reagents: Hydrogen Peroxide (
, 30%), Sodium Hydroxide (NaOH), Methanol/Dichloromethane. -
Conditions: 15–25°C, 4–6 hours.
-
Mechanism: Weitz-Scheffer epoxidation. The hydroperoxide anion (
) attacks the -carbon (C16) of the enone system. -
Stereochemistry: The attack occurs exclusively from the
-face due to the steric hindrance of the C13-angular methyl group ( -face), resulting in the 16 ,17 -epoxide .
Figure 1: Industrial synthesis flowchart illustrating the derivation of the target compound from Diosgenin and its downstream conversion to active pharmaceutical ingredients (APIs).
Reaction Mechanism: Nucleophilic Epoxidation
Understanding the "Why" behind the protocol ensures reproducibility. Standard electrophilic epoxidation (e.g., m-CPBA) fails here because the
The Weitz-Scheffer Mechanism:
-
Generation of Nucleophile:
. -
Michael Addition: The
ion attacks C16. The enolate intermediate is stabilized by resonance with the C20 carbonyl. -
Ring Closure: The enolate oxygen collapses, displacing the hydroxide ion from the peroxide oxygen, closing the three-membered epoxide ring.
-
Result: 16
,17 -epoxy-20-ketone.[][3][4]
Therapeutic & Industrial Applications
This compound is not a final drug but a high-value Advanced Intermediate .
Synthesis of Medrogestone[7][8][9][10]
-
Role: The epoxide ring is opened with methyl Grignard (MeMgBr).[5]
-
Outcome: This introduces a methyl group at C16 or C17 (depending on conditions/rearrangement), leading to the 6,17-dimethyl substitution pattern characteristic of Medrogestone.
Synthesis of Megestrol Acetate[7][9]
-
Role: Precursor for the 17
-hydroxy group.[5][6] -
Process: Acid-catalyzed opening of the 16,17-epoxide (using HBr or acetic acid) yields the 16-bromo-17-hydroxy or 17-hydroxy-16-ene intermediate. Subsequent reductive debromination (if HBr is used) gives the 17
-hydroxy-6-methyl backbone required for Megestrol.
Synthesis of 16-Substituted Corticoids
-
While less common for the 6-methyl variants, the 16,17-epoxide is the universal entry point for introducing 16
-methyl (via Cu-catalyzed Grignard) or 16 -hydroxy groups found in potent corticosteroids.
Analytical Characterization
To validate the identity of CAS 103303-35-1 , the following spectral markers are definitive:
-
H-NMR (CDCl
, 400 MHz):-
H16: Singlet or narrow doublet at
3.3–3.5 ppm (characteristic of 16 ,17 -epoxide). -
H6 (Methyl): Doublet at
1.0–1.2 ppm (if 6-methyl is present). -
H18/H19: Angular methyl singlets at
0.6–1.1 ppm. -
H21: Singlet at
2.0–2.1 ppm (methyl ketone).
-
-
Infrared Spectroscopy (IR):
-
Epoxide: Weak band at ~860–880 cm
(C-O-C symmetric stretch). -
Carbonyl (C20): Strong band at ~1705 cm
. -
Hydroxyl (C3): Broad band at 3400–3500 cm
.
-
-
Mass Spectrometry (ESI-MS):
- : 345.5 m/z.
- : 367.5 m/z.
-
Fragment at
(loss of water) is common.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
GHS Signal: WARNING
-
H-Codes: H361 (Suspected of damaging fertility or the unborn child), H315 (Causes skin irritation).
-
P-Codes: P201, P280, P308+P313.
Handling Protocol:
-
Containment: Handle only in a fume hood or isolator. As a steroid intermediate, it may possess hormonal activity (progestogenic/anti-androgenic).
-
Deactivation: Treat waste with strong bleach (hypochlorite) or high-temperature incineration to destroy the steroid nucleus before disposal.
References
-
Steraloids Inc. (2024).[7] Product Datasheet: 5-Pregnen-16,17-epoxy-6-methyl-3-beta-ol-20-one (Cat ID Q4910-000). Retrieved from
-
ChemicalBook. (2024). CAS 103303-35-1 Entry & Suppliers. Retrieved from
- Miramontes, L., et al. (1960). "Synthesis of 6-Methyl Steroids". Journal of the American Chemical Society. (Foundational chemistry for 6-methyl introduction).
- Petrov, V. (1960s). Synthesis of Medrogestone and Melengestrol Acetate intermediates.
-
BOC Sciences. (2024).[] 16-Methyl-16,17-epoxypregnenolone Data (Comparative Isomer). Retrieved from
Sources
- 1. Methylprednisolone | 83-43-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Compounds related to the steroid hormones. Part XVIII. Reaction of 16α,17α-epoxy-16β-methyl-5α-pregnan-20-ones with boron trifluoride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]
- 6. CN101418029B - Method for synthesizing methylprednisolone - Google Patents [patents.google.com]
- 7. 5-PREGNEN-3-BETA, 16-ALPHA-DIOL-20-ONE | 520-88-7 [chemicalbook.com]
Technical Guide: The Physiological and Pharmacological Impact of 6-Methylated Steroids
Executive Summary
This technical guide explores the structural and functional consequences of C6-methylation on the steroid backbone. While endogenous steroids (e.g., cortisol, testosterone) typically lack C6-methylation, synthetic introduction of this group—specifically the 6
Part 1: Structural Biochemistry & Metabolic Pharmacology
The C6 position of the steroid nucleus (perhydrocyclopenta[a]phenanthrene) is a critical locus for metabolic attack and receptor interaction. Modification at this site serves two primary physiological roles in drug design: Metabolic Shielding and Conformational Locking .
The "Metabolic Shield" Mechanism
In physiological systems, the cytochrome P450 isozyme CYP3A4 is the primary driver of steroid catabolism. A major pathway for clearing
-
Endogenous Pathway: CYP3A4 attacks the allylic C6 position, introducing a hydrophilic hydroxyl group. This renders the steroid water-soluble, facilitating conjugation (glucuronidation/sulfation) and renal excretion.
-
6-Methyl Effect: Introducing a methyl group at C6 (specifically the 6
isomer) creates significant steric hindrance. The bulky methyl group physically blocks the approach of the heme iron-oxo species of CYP3A4 to the C6 carbon. This prevents hydroxylation, significantly extending the biological half-life ( ) of the steroid.
Receptor Affinity & Hydrophobicity
Beyond metabolism, C6-methylation alters the lipophilicity (LogP) of the molecule. The additional hydrophobic bulk can enhance binding affinity to Nuclear Receptors (NRs) such as the Glucocorticoid Receptor (GR) or Progesterone Receptor (PR) by displacing water molecules within the ligand-binding pocket and engaging in van der Waals interactions with hydrophobic residues (e.g., Met, Leu) in the receptor's Ligand Binding Domain (LBD).
Visualization of Metabolic Blockade
The following diagram illustrates the divergent pathways of a standard steroid versus a 6-methylated analog in the presence of CYP3A4.
Figure 1: Mechanistic divergence of standard vs. 6-methylated steroids. The C6-methyl group acts as a steric shield, preventing CYP3A4-mediated hydroxylation and extending half-life.
Part 2: Case Studies in Drug Development
Methylprednisolone: Potency & Selectivity
Methylprednisolone is the 6
-
Physiological Role: It acts as a potent anti-inflammatory agent.[1][2]
-
Mechanism: The 6
-methyl group increases glucocorticoid potency by approximately 1.25x compared to prednisolone while slightly reducing mineralocorticoid (salt-retaining) activity. This separation of effects is crucial for reducing edema in therapeutic settings.
Exemestane: Suicide Inhibition
Exemestane represents a unique class where the C6 modification is a methylene group (
-
Physiological Role: Irreversible inhibition of Aromatase (CYP19A1).
-
Mechanism: The C6-methylene group is electrophilic. When Aromatase attempts to hydroxylate the steroid (mimicking the conversion of androstenedione to estrone), the enzyme generates a reactive intermediate that covalently binds to the C6-methylene group. This permanently inactivates the enzyme ("Suicide Inhibition"), halting estrogen production in breast cancer tissue.[3]
Table 1: Comparative Physiological Metrics
| Compound | C6 Modification | Primary Target | Metabolic Stability | Relative Potency* |
| Prednisolone | None (-H) | Glucocorticoid Receptor (GR) | Moderate (CYP3A4 substrate) | 4.0 |
| Methylprednisolone | 6 | Glucocorticoid Receptor (GR) | High (Resistant to 6 | 5.0 |
| Androstenedione | None (-H) | Aromatase (Substrate) | Low (Rapid conversion) | N/A (Precursor) |
| Exemestane | 6-Methylene | Aromatase (Inhibitor) | N/A (Covalent binder) | Irreversible |
*Potency relative to Hydrocortisone (Cortisol) = 1.0 for anti-inflammatory effect.
Part 3: Experimental Protocols
To validate the physiological role of a novel 6-methylated steroid, researchers must assess its metabolic stability and receptor interaction.
Protocol A: In Vitro Metabolic Stability Assay (Microsomal)
Objective: Determine the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1 µM final conc) in Phosphate Buffer (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Workflow:
-
Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in buffer at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL Stop Solution (precipitates proteins).
-
Processing: Centrifuge at 4,000 rpm for 15 mins. Collect supernatant.
-
Analysis: Analyze via LC-MS/MS (MRM mode). Monitor depletion of parent mass.
Calculation:
Plot
Protocol B: Synthesis of 6-Methylene Intermediates
For researchers synthesizing these derivatives, the Mannich Reaction route is standard for introducing C6-functionality.
-
Enol Ether Formation: Treat the
-3-ketosteroid with triethyl orthoformate and -TsOH to form the 3,5-diene enol ether. -
Vilsmeier-Haack Formylation: React with
and DMF to install a formyl group at C6. -
Reduction:
-
For 6-Methyl: Catalytic hydrogenation (
, Pd/C). -
For 6-Methylene: Elimination of the hydroxymethyl intermediate or direct Mannich base elimination.
-
Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for determining metabolic stability of 6-methyl steroids using human liver microsomes.
References
-
BuzzRx. (2025). Key Differences Between Methylprednisolone and Prednisone. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Structural basis for glucocorticoid receptor recognition of both unmodified and methylated binding sites. PubMed.[4] Retrieved from [Link]
-
FDA.gov. (2004). Aromasin (Exemestane) Tablets Labeling and Clinical Pharmacology. Retrieved from [Link]
-
Oreate AI. (2026). Application Study of Exemestane in the Treatment of Postmenopausal Hormone Receptor Positive Breast Cancer. Retrieved from [Link]
-
Consensus.app. Effects of human CYP3A4 and CYP3A5 on testosterone metabolism in humans. Retrieved from [Link]
Sources
6-METHYLEPOXYPREGNENOLONE: Strategic Architecture in C6-Substituted Steroid Synthesis
[1]
Executive Technical Summary
6-Methylepoxypregnenolone (specifically
In the pharmaceutical landscape, this intermediate is the direct precursor to Melengestrol Acetate (a growth promoter and antineoplastic agent) and Medrogestone .[1] Its synthesis and subsequent ring-opening reactions exemplify the "protective-activation" strategy, where the D-ring is activated for functionalization while the A/B rings are stabilized by the 6-methyl substitution.[1]
Chemical Architecture & Stereochemistry
The utility of 6-methylepoxypregnenolone stems from the orthogonal reactivity of its functional groups.[1]
| Feature | Specification | Synthetic Implication |
| CAS Registry | 103303-35-1 | Unique identifier for the |
| Core Skeleton | Pregn-5-ene | |
| C6-Substituent | Methyl ( | Typically |
| D-Ring Function | Strained ether.[1] Susceptible to nucleophilic attack (Grignard) or acid-catalyzed rearrangement (to 16-methylene-17-OH).[1] | |
| C20-Ketone | Methyl Ketone | Electron-withdrawing group that activates the C16 position for initial conjugate addition or epoxidation.[1] |
Synthetic Utility: The Core Workflow
The synthesis of 6-methylepoxypregnenolone is not a trivial linear path but a convergent route designed to install the 6-methyl group before the delicate D-ring manipulations.[1] This prevents the common issue of steric hindrance at C6 if attempted later in the sequence.[1]
The "Pre-Methylation" Strategy
Standard protocols often introduce the 6-methyl group via a 5,6-epoxide intermediate on a
Key Pathway:
-
Diosgenin
16-Dehydropregnenolone Acetate (16-DPA) .[1] -
6-Methylation: 16-DPA is converted to 6-methyl-16-dehydropregnenolone .[1][3] This is the "pivotal intermediate" (Petrov et al.).[1]
-
Stereoselective Epoxidation: The
-20-ketone system is electron-deficient, making it resistant to peracids (like MCPBA) but highly reactive toward nucleophilic oxidants like alkaline hydrogen peroxide ( /NaOH).[1]
Mechanism of Epoxidation
The reaction of 6-methyl-16-dehydropregnenolone with basic hydrogen peroxide proceeds via a Weitz-Scheffer epoxidation mechanism.[1] The hydroperoxide anion (
Experimental Protocols
Note: These protocols describe high-potency steroid synthesis.[1] All procedures must be conducted in a certified fume hood with appropriate PPE.[1]
Protocol A: Synthesis of 6-Methyl-16,17-Epoxypregnenolone
Objective: Convert 6-methyl-16-dehydropregnenolone acetate to the title epoxide.[1]
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve the steroid substrate in methanol/DCM mixture in a 500 mL round-bottom flask. Cool to 15°C.[1]
-
Addition: Add the NaOH solution dropwise to maintain basic pH (pH > 10).
-
Epoxidation: Add
dropwise over 30 minutes, keeping temperature °C. The reaction is exothermic.[1] -
Monitoring: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] Look for the disappearance of the UV-active enone spot.[1]
-
Quench: Pour mixture into ice water (500 mL). Neutralize with 1N HCl to pH 7.[1]
-
Isolation: Filter the white precipitate.[1] Wash with water (
mL).[1] Dry under vacuum at 50°C.[1] -
Yield: Expect 85–90% yield of crude
-epoxide.[1]
-
Protocol B: Acid-Catalyzed Ring Opening (Synthesis of Melengestrol Intermediate)
Objective: Convert the epoxide to 16-methylene-17
-
Reagents:
-
Procedure:
-
Stir at room temperature for 2 hours. The acid promotes opening of the epoxide at C16.[1]
-
Mechanism: Protonation of the epoxide oxygen
C16 carbocation character Elimination of a proton from the C16-methyl (if present as 16-methyl epoxide) or rearrangement.[1] -
Note: For Melengestrol , the precursor is often the 16-methyl-16,17-epoxy derivative.[1] If starting from the non-methylated epoxide, this step yields the 16-methylene derivative via rearrangement.[1]
Visualizing the Pathway
The following diagram illustrates the transformation from Diosgenin to the target epoxide and its divergence into pharmaceutical actives.[1]
Figure 1: Synthesis and strategic divergence of 6-Methylepoxypregnenolone in steroid manufacturing.
Critical Quality Attributes (CQAs) & Analysis
To ensure "Trustworthiness" in the drug development pipeline, the intermediate must meet strict specifications.[1]
| Test | Method | Acceptance Criteria |
| Identity | Diagnostic signals: C18-Me (s, ~0.8 ppm), C19-Me (s, ~1.0 ppm), Epoxide H (s, ~3.6 ppm at C16) .[1] | |
| Purity | HPLC (C18 Column) | > 98.0% Area.[1] Major impurities: Unreacted enone (<0.5%), |
| Stereochemistry | NOESY NMR | Confirmation of |
References
-
Synthesis of Melengestrol and Medrogestone Intermediates. Grokipedia. Available at: [Link]
-
Melengestrol Acetate: Synthesis and Chemistry. Wikipedia.[1] Available at: [Link][1]
-
Medrogestone: Pharmacokinetics and Chemistry. Wikipedia.[1] Available at: [Link][1]
- Epoxidation of 16-Dehydro Steroids.Organic Syntheses.
-
C22H32O3 - 5-PREGNEN-16,17-EPOXY-6-METHYL-3-BETA-OL-20-ONE. Molbase Chemical Directory.[1][2] CAS 103303-35-1.[1][2] Available at: [Link][1]
-
Petrov, V. et al. "Steroid 16,17-Epoxides as Intermediates."[1] Journal of the Chemical Society.[1] (Foundational work on 6-methyl-16-dehydropregnenolone).
Sources
- 1. Melengestrol - Wikipedia [en.wikipedia.org]
- 2. C22H32O3_Molecular formula [molbase.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis and Characterization of Hyperbranched and Organosilicone Modified Waterborne Polyurethane Acrylates Photosensitive Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacology of Novel Pregnenolone Derivatives
Abstract
Pregnenolone, the foundational steroid hormone, has emerged as a molecule of immense therapeutic interest. Beyond its established role as a precursor to all other steroid hormones, pregnenolone and its derivatives, collectively known as neurosteroids, exhibit a remarkable range of pharmacological activities, particularly within the central nervous system. This technical guide provides a comprehensive exploration of the pharmacology of novel pregnenolone derivatives for researchers, scientists, and drug development professionals. We will delve into the intricate mechanisms of action, structure-activity relationships, and the latest advancements in the synthesis and evaluation of these promising compounds. This guide is designed to be a practical resource, offering detailed experimental protocols and data interpretation strategies to accelerate the discovery and development of next-generation therapeutics derived from the pregnenolone scaffold.
Introduction: The Re-emergence of Pregnenolone in Modern Pharmacology
Historically relegated to the role of a simple metabolic intermediate, pregnenolone is now recognized as a potent neuromodulator with its own distinct biological effects. It is synthesized from cholesterol, primarily in the adrenal glands, gonads, and the brain.[1][2] Within the brain, pregnenolone and its metabolites, such as pregnenolone sulfate and allopregnanolone, are termed "neurosteroids" due to their synthesis and action within the nervous system.[3] These neurosteroids have been shown to enhance memory and learning, alleviate depression, and modulate cognitive functions.[3][4]
The therapeutic potential of pregnenolone derivatives stems from their ability to interact with a multitude of targets, including neurotransmitter receptors, ion channels, and intracellular signaling pathways.[[“]][6] This multi-target engagement offers the potential for developing drugs with unique efficacy and safety profiles for a range of neurological and psychiatric disorders. Furthermore, the steroid scaffold of pregnenolone provides a versatile platform for medicinal chemists to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.[7][8]
Core Pharmacology of Pregnenolone and its Key Derivatives
The pharmacological effects of pregnenolone and its derivatives are diverse and complex, arising from their interactions with multiple molecular targets. Understanding these core mechanisms is fundamental to the rational design of novel analogs.
Allosteric Modulation of Neurotransmitter Receptors
A primary mechanism of action for many pregnenolone derivatives is the allosteric modulation of major neurotransmitter receptors, including GABA-A and NMDA receptors.[9][10]
-
GABA-A Receptors: Allopregnanolone, a reduced metabolite of progesterone which is derived from pregnenolone, is a potent positive allosteric modulator of GABA-A receptors.[11][12] This potentiation of GABAergic inhibition underlies its anxiolytic, sedative, and anticonvulsant effects.[12] In contrast, pregnenolone sulfate (PS) acts as a negative allosteric modulator of GABA-A receptors, which may contribute to its memory-enhancing properties.[10][13]
-
NMDA Receptors: Pregnenolone sulfate has been shown to be a positive allosteric modulator of NMDA receptors.[[“]][9] This action enhances glutamatergic excitatory neurotransmission and is thought to be involved in its effects on synaptic plasticity and cognition.[[“]] The potentiation of NMDA receptors by PS is complex and may involve an increase in the channel open probability.[9]
Anti-inflammatory and Immunomodulatory Effects
Recent research has highlighted the significant anti-inflammatory and immunomodulatory properties of pregnenolone. It has been shown to suppress inflammation by promoting the degradation of key adaptor proteins in the innate immune signaling pathway.[2][3][[“]] Specifically, pregnenolone can induce the degradation of TIRAP and TLR2, leading to a reduction in the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[2][[“]] This mechanism presents a promising avenue for the development of novel anti-inflammatory agents for neuroinflammatory conditions such as Alzheimer's disease and multiple sclerosis.[3][8]
Neuroprotective and Neurotrophic Actions
Pregnenolone and its derivatives have demonstrated neuroprotective effects in various models of neuronal injury.[4][8] These effects are attributed to a combination of anti-inflammatory actions, modulation of neurotransmitter systems, and direct effects on neuronal survival pathways.[[“]][8] Pregnenolone has also been shown to promote microtubule polymerization and neurite outgrowth, suggesting a role in neural development and plasticity.[14][15]
Designing Novel Pregnenolone Derivatives: A Medicinal Chemistry Perspective
The pregnenolone scaffold offers a rich template for the design of novel therapeutic agents. Structural modifications at various positions of the steroid nucleus can profoundly influence the pharmacological activity, selectivity, and pharmacokinetic profile of the resulting compounds.
Key Structural Modifications and Structure-Activity Relationships (SAR)
-
C3 Position: Modifications at the C3 position, such as the introduction of an amine group or ester moieties, have been shown to modulate activity. For instance, a 3-amino derivative of pregnenolone exhibited enhanced inhibitory potency against carbonic anhydrase-II compared to the parent compound.[8]
-
C17 and C21 Positions: The side chain at C17 is a critical determinant of activity. Introduction of heterocyclic moieties at this position has led to the discovery of novel anti-osteoporotic agents.[7][16] Modifications at the C21 position, including the introduction of N-heterocyclic substituents, have been explored to modulate the activity of pregnenolone sulfate analogs at GABA-A receptors.[17]
-
Ring D Modifications: Alterations to the D-ring of the steroid nucleus can significantly impact biological activity. For example, D-ring modifications have been investigated for their potential to inhibit TLR4 signaling and for the development of anticancer agents.[18][19]
The following diagram illustrates the key positions on the pregnenolone scaffold that are amenable to chemical modification for the development of novel derivatives.
Caption: Key sites for chemical modification on the pregnenolone scaffold.
Experimental Protocols for Pharmacological Characterization
A robust and systematic approach to the pharmacological evaluation of novel pregnenolone derivatives is crucial for identifying promising lead compounds. The following section outlines key in vitro and in vivo experimental workflows.
In Vitro Assays
-
Objective: To determine the affinity of novel pregnenolone derivatives for specific molecular targets, such as GABA-A and NMDA receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines or tissues endogenously or recombinantly expressing the target receptor.
-
Radioligand Binding: Incubate the membranes with a specific radiolabeled ligand for the target receptor in the presence of varying concentrations of the test compound.
-
Separation and Detection: Separate the bound and free radioligand using filtration or centrifugation.
-
Data Analysis: Quantify the amount of bound radioligand and calculate the inhibition constant (Ki) of the test compound.
-
-
Objective: To assess the functional activity of novel pregnenolone derivatives at their target receptors (e.g., agonist, antagonist, allosteric modulator).
-
Methodology (Electrophysiology):
-
Cell Culture: Use cell lines (e.g., HEK293) transiently or stably expressing the receptor of interest.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion channel currents evoked by the natural agonist in the presence and absence of the test compound.
-
Data Analysis: Analyze changes in current amplitude, kinetics, and other parameters to determine the functional effect of the compound.
-
The following diagram illustrates a typical experimental workflow for the in vitro characterization of novel pregnenolone derivatives.
Caption: In vitro screening cascade for novel pregnenolone derivatives.
In Vivo Models
-
Objective: To evaluate the efficacy and pharmacokinetic properties of lead compounds in relevant animal models of disease.
-
Examples of In Vivo Models:
-
Neurodegenerative Diseases: Transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) can be used to assess the effects of novel derivatives on amyloid-β pathology and cognitive deficits.[20][21]
-
Psychiatric Disorders: Animal models of anxiety (e.g., elevated plus maze) and depression (e.g., forced swim test) are employed to evaluate the anxiolytic and antidepressant effects of the compounds.[11]
-
Pain and Inflammation: Models of neuropathic pain (e.g., chronic constriction injury) and inflammation (e.g., LPS-induced endotoxemia) are used to assess the analgesic and anti-inflammatory properties.[3]
-
Data Presentation and Interpretation
The effective presentation and interpretation of pharmacological data are critical for decision-making in drug discovery.
Quantitative Data Summary
The following table provides a template for summarizing key pharmacological data for a series of novel pregnenolone derivatives.
| Compound ID | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, µM) | In Vivo Efficacy (Model, Endpoint) |
| PREG-001 | GABA-A α1β2γ2 | 150 | Positive Modulator (EC50 = 0.5) | Anxiolytic (Elevated Plus Maze, ↑ time in open arms) |
| PREG-002 | NMDA NR1/NR2B | 50 | Positive Modulator (EC50 = 0.1) | Cognitive Enhancement (Morris Water Maze, ↓ escape latency) |
| PREG-003 | TLR4/MD-2 | 250 | Inhibitor (IC50 = 1.2) | Anti-inflammatory (LPS challenge, ↓ TNF-α) |
Signaling Pathway Visualization
Understanding the engagement of specific signaling pathways is crucial for elucidating the mechanism of action. The following diagram illustrates the modulation of the TLR4 signaling pathway by a hypothetical pregnenolone derivative.
Caption: Inhibition of the TLR4 signaling pathway by a novel pregnenolone derivative.
Future Directions and Therapeutic Opportunities
The field of pregnenolone pharmacology is rapidly evolving, with several exciting areas for future research and development:
-
Targeting Neuroinflammation: Given their potent anti-inflammatory effects, novel pregnenolone derivatives represent a promising therapeutic strategy for a range of neuroinflammatory and neurodegenerative disorders.[2][3]
-
Treating Psychiatric Illnesses: The ability of pregnenolone derivatives to modulate GABAergic and glutamatergic neurotransmission makes them attractive candidates for the treatment of depression, anxiety, and other mood disorders.[11][22] The FDA approval of brexanolone (allopregnanolone) for postpartum depression highlights the clinical potential of this class of compounds.[22][23]
-
Developing Orally Bioavailable Analogs: A key challenge in the development of neurosteroid therapeutics has been their poor oral bioavailability.[11] The synthesis of novel, non-metabolized pregnenolone analogs with improved pharmacokinetic properties is a major focus of current research.[14]
-
Exploring Novel Mechanisms: The discovery of new molecular targets and signaling pathways for pregnenolone and its derivatives will continue to expand their therapeutic potential. For example, recent studies have implicated pregnenolone in the regulation of microtubule dynamics and the cannabinoid system.[14][24]
Conclusion
Novel pregnenolone derivatives represent a rich and largely untapped source of innovative therapeutics for a wide range of challenging diseases. Their unique polypharmacology, coupled with the versatility of the steroid scaffold for chemical modification, provides an exceptional opportunity for drug discovery. By leveraging the advanced experimental protocols and a deep understanding of the underlying pharmacology outlined in this guide, researchers and drug development professionals can accelerate the translation of these promising molecules from the laboratory to the clinic.
References
- Molecular Mechanism of Pregnenolone Sulfate Action at NR1/NR2B Receptors. (2004). Journal of Neuroscience.
- What is pregnenolone mechanism of action? - Consensus. (n.d.). Consensus.
- Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit. (n.d.). The Journal of Physiology.
- Allopregnanolone: An overview on its synthesis and effects. (n.d.). Journal of Neuroendocrinology.
- Allopregnanolone - Wikipedia. (n.d.). Wikipedia.
- Allopregnanolone exerts persistent antidepressant effects by altering brain st
- Synthesis and biological evaluation of heterocyclic analogues of pregnenolone as novel anti-osteoporotic agents. (2017). Bioorganic & Medicinal Chemistry Letters.
- Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II. (2024). RSC Advances.
- Synthesis and biological evaluation of heterocyclic analogues of pregnenolone as novel anti-osteoporotic agents | Request PDF. (2025).
- (PDF) Allopregnanolone, the Neuromodulator Turned Therapeutic Agent: Thank You, Next?. (2025).
- Pregnenolone Sulf
- What is the mechanism of action of pregnenolone? - Dr.Oracle. (2025). Dr.Oracle.
- Nongenomic actions of neurosteroid pregnenolone and its metabolites. (2016). Steroids.
- Function, Regulation, and Pharmacological Effects of Pregnenolone in the Central Nervous System | Request PDF. (n.d.).
- Pregnenolone – Knowledge and References. (n.d.). Taylor & Francis.
- Pregnenolone sulfate analogues differentially modulate GABAA receptor closed/desensitised states. (n.d.). British Journal of Pharmacology.
- A synthetic pregnenolone analog promotes microtubule dynamics and neural development. (2022). Cell & Bioscience.
- Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β 1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II. (2024). RSC Publishing.
- Pregnenolone - Wikipedia. (n.d.). Wikipedia.
- Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II. (n.d.). RSC Publishing.
- Structural modifications to pregnane neurosteroids alter inhibition of LPS/Lipid A binding at the MD-2 activation site within the TLR4 signaling complex. (2025). Frontiers in Immunology.
- The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. (n.d.). Journal of Biological Chemistry.
- The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. (2019). Journal of Biological Chemistry.
- Pregnenolone derivatives as potential anticancer agents. (2011). Steroids.
Sources
- 1. droracle.ai [droracle.ai]
- 2. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. Nongenomic actions of neurosteroid pregnenolone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of heterocyclic analogues of pregnenolone as novel anti-osteoporotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 13. Pregnenolone Sulfate | Rupa Health [rupahealth.com]
- 14. A synthetic pregnenolone analog promotes microtubule dynamics and neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pregnenolone - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Pregnenolone sulfate analogues differentially modulate GABAA receptor closed/desensitised states - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural modifications to pregnane neurosteroids alter inhibition of LPS/Lipid A binding at the MD-2 activation site within the TLR4 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pregnenolone derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β 1–42 peptide aggregation, acetylcho ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01536C [pubs.rsc.org]
- 21. Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. news-medical.net [news-medical.net]
- 23. researchgate.net [researchgate.net]
- 24. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Note: Functional Characterization and Safety Profiling of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one
[1]
Abstract
This application note details the cell-based evaluation of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one (hereafter referred to as 6-Me-Epoxy-Preg ).[] As a critical intermediate in the synthesis of potent progestogens (e.g., Megestrol Acetate, Medroxyprogesterone Acetate), this molecule requires rigorous profiling to determine its intrinsic biological activity, metabolic stability, and potential cytotoxicity. This guide outlines three self-validating protocols: Nuclear Receptor Transactivation (PR) , Steroidogenic Enzyme Interference (H295R) , and Epoxide-Mediated Cytotoxicity .[]
Introduction & Molecule Logic
6-Me-Epoxy-Preg possesses a unique structural duality:
-
Pregnenolone Backbone (C21, 5-ene, 3
-ol): Suggests it may act as a substrate for steroidogenic enzymes, particularly 3 -hydroxysteroid dehydrogenase (3 -HSD).[] -
16,17-Epoxide & 6-Methyl Group: These modifications are designed to enhance progestogenic potency and metabolic resistance in the final drug product.[] However, in this intermediate state, the epoxide moiety poses a risk of non-specific reactivity (alkylation), while the 6-methyl group may alter binding affinity to the Progesterone Receptor (PR).
Why Assay This Intermediate?
-
Impurity Profiling: Unreacted intermediates often persist in final API (Active Pharmaceutical Ingredient) batches.[] Understanding the biological "noise" of this precursor is critical for safety filing.
-
SAR Analysis: Determining if the "progestogenic switch" occurs at the precursor stage or only after oxidation to the 3-keto-4-ene form.[]
Protocol I: Progesterone Receptor (PR) Transactivation Assay
Objective: To quantify the intrinsic agonist/antagonist activity of 6-Me-Epoxy-Preg against the Human Progesterone Receptor B (hPR-B).[]
Mechanistic Rationale
While 5-ene steroids (pregnenolones) generally have low affinity for nuclear receptors compared to their 4-ene counterparts (progesterones), the 16,17-epoxy and 6-methyl modifications can induce conformational changes that facilitate receptor binding.[] This assay uses a luciferase reporter driven by Progesterone Response Elements (PRE).[2]
Experimental System
-
Cell Line: T47D (Endogenous PR high) or CHO-K1 (Transfected with hPR-B).[]
-
Reporter: pGL4.36[luc2P/MMTV/Hygro] (Promega) containing MMTV-LTR (rich in PREs).
-
Media Requirement: Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (csFBS) .[]
-
Critical Control: Standard FBS contains endogenous cortisol and progesterone which will saturate the receptor. csFBS is mandatory to zero the baseline.
-
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest T47D cells and resuspend in Assay Medium (Phenol Red-Free + csFBS).[]
-
Seed at
cells/well in a white-walled 96-well plate. -
Incubate for 24 hours at 37°C, 5% CO
.
-
-
Compound Preparation:
-
Dissolve 6-Me-Epoxy-Preg in DMSO to 10 mM stock.[]
-
Prepare serial dilutions (1:3) ranging from 10
M to 0.1 nM. -
Agonist Control: Progesterone (
reference). -
Antagonist Control: RU-486 (Mifepristone) + 1 nM Progesterone.[]
-
-
Treatment:
-
Remove culture media.[][3]
-
Add 100
L of compound dilutions to wells (Final DMSO < 0.1%). -
Incubate for 18–24 hours.[]
-
-
Detection:
-
Add 100
L of Luciferase Detection Reagent (e.g., Bright-Glo™).[] -
Incubate 5 mins at room temperature.
-
Read Luminescence (RLU) on a plate reader.
-
Pathway Visualization (PR Signaling)
Figure 1: Mechanism of Action for the PR Transactivation Assay.[] The ligand must cross the membrane, displace chaperones (HSPs), and induce dimerization to drive reporter gene expression.
Protocol II: H295R Steroidogenesis Interference
Objective: To determine if 6-Me-Epoxy-Preg acts as a competitive substrate or inhibitor of steroidogenic enzymes (specifically 3
Mechanistic Rationale
The H295R cell line expresses all key enzymes for steroidogenesis.[4][5] Since 6-Me-Epoxy-Preg retains the 5-ene-3
Experimental System
-
Cell Line: NCI-H295R (Adrenocortical carcinoma).[]
-
Readout: LC-MS/MS quantification of Progesterone and Testosterone in supernatant.
-
Guideline: Adapted from OECD Test Guideline 456.
Step-by-Step Protocol
-
Acclimation:
-
Seed H295R cells in 24-well plates (
cells/well). -
Incubate for 24 hours in Nu-Serum supplemented medium.
-
-
Exposure:
-
Treat cells with 6-Me-Epoxy-Preg (1, 10, 100
M).[] -
Positive Control: Forskolin (Inducer) or Prochloraz (Inhibitor).
-
Incubate for 48 hours.
-
-
Extraction:
-
Collect culture medium (supernatant).
-
Perform liquid-liquid extraction using MTBE (Methyl tert-butyl ether).[]
-
Evaporate solvent and reconstitute in Methanol/Water (50:50).
-
-
LC-MS/MS Analysis:
-
Monitor transition for Progesterone (315.2
97.1 m/z). -
Data Interpretation: A decrease in Progesterone production relative to control indicates 3
-HSD inhibition or substrate competition.[]
-
Protocol III: Epoxide-Mediated Cytotoxicity
Objective: To assess if the reactive 16,17-epoxide ring causes non-specific cell death.[]
Experimental System
-
Assay: MTT or ATP-Glo (CellTiter-Glo).[]
-
Cell Lines: HepG2 (Liver metabolic model) and HEK293 (Kidney/General).
Workflow Visualization[1]
Figure 2: General workflow for cytotoxicity profiling.[] Crucial for determining the safety window of reactive intermediates.
Data Summary & Troubleshooting
Expected Results Table
| Assay | Endpoint | Expected Outcome (If Active) | Interpretation |
| PR Reporter | Luciferase (RLU) | Low/No Signal | 5-ene structure usually prevents high affinity binding.[] High signal implies contamination with 4-ene.[] |
| H295R | Progesterone Conc.[3][6] | Decreased | Molecule acts as a "false substrate" for 3 |
| Cytotoxicity | Cell Viability (%) | Epoxide is stable. |
Troubleshooting Guide
-
High Background in PR Assay: Ensure FBS is charcoal-stripped. Phenol red in media can act as a weak estrogen, which may cross-talk; use clear media.
-
Precipitation: Steroids are hydrophobic.[] Ensure DMSO concentration is constant across wells and does not exceed 0.5%.
-
H295R Variability: These cells are sensitive to passage number. Use cells between passage 4 and 10 only.
References
Troubleshooting & Optimization
Technical Support Center: 6-Methylepoxypregnenolone Solubility Optimization
Executive Summary: The "Brick Dust" Challenge
6-Methylepoxypregnenolone (and its related isomers like 6
This guide provides a validated workflow to solubilize this compound for enzymatic and cell-based assays without compromising biological integrity.
Core Protocol: Stock Solution Preparation
The Golden Rule: Never attempt to dissolve the solid powder directly into an aqueous buffer.
Recommended Solvents
| Solvent | Solubility Limit | Suitability | Notes |
| DMSO (Anhydrous) | ~20 mg/mL | High | The industry standard.[] Must be stored desicated. |
| Ethanol (Absolute) | ~5 mg/mL | Medium | Higher volatility; evaporation can change concentration over time. |
| DMF | ~20 mg/mL | High | Good alternative if DMSO interferes with specific enzymes, but generally more toxic to cells. |
| PBS / Media | < 1 µg/mL | None | DO NOT USE for stock preparation.[] |
Step-by-Step Stock Protocol[1]
-
Weighing: Weigh the compound into a glass vial. Avoid polypropylene (PP) microfuge tubes for long-term storage of high-concentration stocks, as lipophilic steroids can leach into the plastic matrix over time.
-
Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Homogenization: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Verification: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solubilization.
The "Crash-Out" Phenomenon & The Intermediate Dilution Strategy[1]
The Problem: When you pipette a 100% DMSO stock directly into a cell culture well (aqueous), the local concentration of DMSO drops instantly, but the steroid concentration remains locally high before mixing. This causes the steroid to "crash out" of solution, forming micro-precipitates that settle on cells, causing toxicity or false positives (e.g., in light scattering assays).
The Solution: The Intermediate Dilution Method .
Validated Dilution Workflow
Instead of a single step (Stock
Figure 1: The Step-Down Dilution Strategy.[] By performing the first dilution in DMSO, you ensure accuracy. The critical step is the transition from Step 2 to Step 3, which must be done rapidly into moving liquid to prevent precipitation.
Advanced Solubilization: When DMSO is Not Enough
If your assay is sensitive to DMSO (e.g., primary neurons, specific GPCR assays), or if the compound precipitates even at 0.1% DMSO, you must use a carrier system.
Option A: Complexation with Cyclodextrins (HP- -CD)
Cyclodextrins form a "molecular bucket," encapsulating the hydrophobic steroid inside a water-soluble ring.[]
-
Reagent: 2-Hydroxypropyl-
-cyclodextrin (HP- -CD).[] -
Protocol:
-
Prepare a 20-40% (w/v) stock of HP-
-CD in water/buffer.[] -
Dissolve 6-Methylepoxypregnenolone in a small volume of acetone or ethanol (volatile solvent).[]
-
Add the steroid solution dropwise to the HP-
-CD solution while stirring.[] -
Evaporate the volatile solvent (nitrogen stream or vacuum) leaving the steroid trapped in the cyclodextrin in aqueous solution.
-
Filter sterilize (0.22 µm).
-
Option B: BSA-Conjugated Delivery
Serum albumin naturally transports steroids in the blood.[]
-
Protocol: Pre-incubate your DMSO stock with culture media containing 1-2% BSA (Bovine Serum Albumin) or HSA (Human Serum Albumin) for 30 minutes at 37°C before adding to cells.[] The albumin binds the steroid, keeping it in solution and preventing plastic adsorption.
Troubleshooting & FAQs
Q1: I see high variability between technical replicates. Why?
A: This is likely due to Non-Specific Binding (NSB) to plastics. 6-Methylepoxypregnenolone is highly lipophilic and will adhere to standard polystyrene plates, pipette tips, and reservoirs.
-
Fix: Use Low-Binding polypropylene plates and tips.[]
-
Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer (if compatible with the biology) to act as a surfactant.[]
-
Fix: Use glass-coated microplates if available.[]
Q2: My cells are dying, but I'm not sure if it's the compound or the solvent.
A: You must run a Vehicle Control . Run a condition with only the solvent (e.g., 0.5% DMSO) without the compound.
-
If the Vehicle Control shows toxicity >10% compared to untreated cells, your solvent concentration is too high.
-
Limit: Most mammalian cells tolerate 0.1% - 0.5% DMSO.[] Primary cells often require <0.1%.
Q3: The compound precipitates when I freeze the aqueous working solution.
A: Never freeze aqueous dilutions of lipophilic steroids. Thermodynamic solubility decreases with temperature. Freezing forces the compound out of solution. Upon thawing, it will rarely re-dissolve completely. Always prepare fresh working solutions from the DMSO stock.
Q4: How do I confirm if the compound has precipitated in my assay plate?
A: Use a nephelometry check or a simple absorbance scan. Measure Absorbance at 600-700 nm (where the compound and media should not absorb). An increase in OD indicates light scattering caused by micro-precipitates.
Diagnostic Decision Tree
Use this logic flow to diagnose solubility failure in your specific assay.
Figure 2: Solubility Troubleshooting Logic Flow.[][3]
References
-
Cayman Chemical. Methylprednisolone & Pregnenolone Derivative Solubility Data. (General steroid solubility profiles in DMSO/Ethanol). Link
-
Sittampalam, G. S., et al. (Eds.).[4] (2004).[4][5][6] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5][6] (Chapters on Solubility & DMSO Tolerance). Link
-
BenchChem. Technical Support: Troubleshooting Poor Solubility of Diterpenoids and Steroids in Biological Assays.Link[]
-
University of Malta. Solubility determination and characterisation of steroids. (Methodologies for determining steroid solubility limits). Link[]
-
Abcam. Troubleshooting Guide for Enzymatic Assay Kits. (Reagent handling and DMSO limits). Link
Sources
Technical Support Center: Analysis of 6-Methylepoxipregnenolone by Mass Spectrometry
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing mass spectrometry to analyze 6-Methylepoxipregnenolone. It offers insights into expected fragmentation patterns, troubleshooting for common analytical challenges, and detailed experimental protocols.
Introduction to 6-Methylepoxipregnenolone
6-Methylepoxipregnenolone is a synthetic derivative of pregnenolone, a foundational C21 steroid hormone from which all other steroid hormones are synthesized. The introduction of a methyl group and an epoxy ring modifies its chemical properties and potential biological activity, making it a molecule of interest in drug discovery and endocrinology research. Accurate characterization and quantification by mass spectrometry are crucial for understanding its metabolism, pharmacokinetics, and mechanism of action.
As no definitive literature on the mass spectral behavior of this specific compound is readily available, this guide will focus on a plausible and chemically logical structure: (5α,6α)-5,6-epoxy-6-methylpregnan-3β-ol-20-one . We will predict its fragmentation pattern based on established principles of steroid and epoxide mass spectrometry.
Proposed Structure of 6-Methylepoxipregnenolone
-
Parent Compound: Pregnenolone (C₂₁H₃₂O₂)
-
Modifications: Addition of a methyl group (CH₃) at the C6 position and an epoxide across the C5-C6 bond.
-
Proposed Formula: C₂₂H₃₂O₃
-
Monoisotopic Mass: 344.2351 g/mol
Caption: Proposed structure of (5α,6α)-5,6-epoxy-6-methylpregnan-3β-ol-20-one.
Predicted ESI-MS/MS Fragmentation Pattern
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred platform for steroid analysis due to its high specificity and sensitivity.[1][2] For 6-Methylepoxipregnenolone, analysis in positive electrospray ionization (ESI) mode is recommended. The protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 345.2, will serve as the precursor ion for fragmentation analysis.
The fragmentation of this molecule is expected to be driven by the locations of the hydroxyl group, the acetyl side chain at C-17, and the strained epoxy ring.
Primary Fragmentation Pathways
-
Initial Water Loss: The hydroxyl group at C3 makes the molecule susceptible to dehydration. A facile loss of a water molecule (H₂O, 18.01 Da) is a highly probable initial fragmentation step, leading to a prominent fragment at m/z 327.2 .[1] This is often the most abundant fragment for hydroxylated steroids.
-
Side-Chain Cleavage: Cleavage of the C17-C20 bond results in the loss of the acetyl group (CH₃CO, 43.02 Da). This can occur from either the parent ion or after water loss, yielding fragments at m/z 302.2 or m/z 284.2 , respectively.
-
Epoxide and Ring A/B Cleavage: The epoxy ring introduces instability. Collision-induced dissociation (CID) can induce cleavage of the A and B rings. A characteristic fragmentation for 5,6-epoxysteroids involves the cleavage of the C-C bonds within the steroidal rings, which can be complex.[3] A plausible fragmentation is the cleavage through the B-ring, which could lead to a characteristic fragment ion around m/z 285.2 , representing the core steroid structure after loss of elements of the A-ring and the side chain.
-
Combined Losses: Sequential losses are common. For instance, the initial water loss followed by the loss of the acetyl side chain would produce a fragment at m/z 284.2 ([M+H - H₂O - CH₃CO]⁺).
Proposed Fragmentation Diagram
Caption: Proposed ESI-MS/MS fragmentation pathway for 6-Methylepoxipregnenolone.
Summary of Predicted Fragments
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Origin |
| 345.2 | 327.2 | H₂O (18.01 Da) | Loss of C3-hydroxyl group |
| 345.2 | 302.2 | CH₃CO (43.02 Da) | Cleavage of C17 acetyl side chain |
| 327.2 | 284.2 | CH₃CO (43.02 Da) | Sequential loss of water and acetyl group |
| 345.2 | ~285.2 | C₄H₈O (72.06 Da) | Product of B-ring cleavage |
Troubleshooting Guide
Users may encounter several challenges during the analysis of novel steroid derivatives. This section addresses common issues in a question-and-answer format.
Q1: Why is the signal intensity of my target analyte, 6-Methylepoxipregnenolone, very low?
A1: Low signal intensity for steroids is a common issue and can stem from several factors:
-
Poor Ionization Efficiency: Steroids, being relatively nonpolar, can exhibit poor ionization in ESI.[1]
-
Solution 1 (Mobile Phase): Optimize the mobile phase. While methanol/water is common, sometimes the addition of a small amount of an additive like ammonium fluoride or formic acid can improve protonation. For some steroids, Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity than ESI.[1][4]
-
Solution 2 (Derivatization): If optimization is insufficient, consider chemical derivatization to introduce a permanently charged or easily ionizable group. Reagents that react with the ketone group, such as Girard's reagent T, can significantly enhance ESI signal.[5]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., serum, plasma) can suppress the ionization of the target analyte.
-
Solution: Improve your sample preparation. Use a more rigorous extraction method like solid-phase extraction (SPE) with a sorbent chemistry tailored for steroids. Ensure your chromatographic method provides adequate separation from major matrix components.
-
-
Analyte Degradation: The epoxide ring can be sensitive to acidic conditions.
-
Solution: Avoid prolonged exposure to strong acids in your sample preparation and mobile phases. A mobile phase closer to neutral pH (e.g., using ammonium acetate as a buffer) may prevent degradation.
-
Q2: I am not observing the protonated molecule [M+H]⁺ at m/z 345.2, but I do see a strong peak at m/z 327.2. Is my instrument malfunctioning?
A2: This is unlikely to be an instrument malfunction. For many hydroxylated steroids, the loss of water is so facile that the [M+H - H₂O]⁺ ion becomes the most stable and abundant ion observed, sometimes referred to as the "pseudo-molecular ion."
-
Causality: The energy applied in the ESI source (e.g., source temperature, voltages) can be sufficient to induce this in-source fragmentation.
-
Troubleshooting/Confirmation:
-
Reduce Source Energy: Try lowering the source temperature and other relevant ESI parameters to minimize in-source fragmentation and promote the formation of the [M+H]⁺ ion.
-
Confirm with MS/MS: Select m/z 327.2 as your precursor ion and perform an MS/MS experiment. You should still observe subsequent fragments, such as the loss of the acetyl side chain (m/z 327.2 -> m/z 284.2). This confirms the identity of the m/z 327.2 peak as being derived from your target analyte.
-
Q3: My results are not reproducible, and the peak area varies significantly between injections. What could be the cause?
A3: Poor reproducibility is often linked to issues with sample preparation, chromatography, or the instrument itself.
-
Inconsistent Sample Preparation: Ensure your extraction and derivatization (if used) steps are precise. Use an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for variations in sample recovery.
-
Chromatographic Issues:
-
Carryover: Steroids can be "sticky" and adsorb to surfaces in the LC system. Implement a robust needle wash protocol and include blank injections between samples to check for carryover.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can cause retention time shifts and peak area variability.
-
-
Instrument Stability: Verify the stability of the mass spectrometer's spray and detector response by periodically injecting a system suitability standard.
Caption: A workflow for troubleshooting common MS analysis issues.
Frequently Asked Questions (FAQs)
-
FAQ 1: What type of LC column is best for analyzing 6-Methylepoxipregnenolone?
-
A C18 reversed-phase column is the standard choice and a good starting point for steroid analysis. Columns with a particle size of less than 2 µm (UPLC/UHPLC) will provide the best chromatographic resolution, which is critical for separating the analyte from isobaric interferences.
-
-
FAQ 2: Is derivatization necessary for analyzing this compound?
-
FAQ 3: How can I confirm that the fragments I'm seeing are from my compound and not background?
-
This is the fundamental purpose of tandem mass spectrometry (MS/MS). By selecting your specific precursor ion (e.g., m/z 345.2) in the first quadrupole, you filter out all other ions. The fragments you see in the MS/MS scan are, with very high probability, derived only from your selected precursor. Comparing the retention time and fragmentation pattern to a certified reference standard provides the highest level of confidence.
-
-
FAQ 4: Can I distinguish between different stereoisomers of 6-Methylepoxipregnenolone using this method?
-
Mass spectrometry alone typically cannot distinguish between stereoisomers as they have the same mass and often produce very similar fragmentation patterns. Separation of stereoisomers must be achieved chromatographically. This may require specialized chiral columns or careful optimization of your reversed-phase method.
-
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.
-
Sample Preparation (from Serum/Plasma)
-
Internal Standard: Add an appropriate internal standard (e.g., d₄-Pregnenolone) to 100 µL of the sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 50 1.0 50 5.0 98 6.0 98 6.1 50 | 8.0 | 50 |
-
-
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 6-Methylepoxipregnenolone 345.2 327.2 15 | 6-Methylepoxipregnenolone | 345.2 | 284.2 | 25 |
-
References
-
Rontani, J. F., & Charpy-Roubaud, C. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Rapid communications in mass spectrometry, 18(9), 1035–1042. Available at: [Link]
-
Griffiths, W. J., & Sjövall, J. (2010). A Fragmentation Study of Six C21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. Natural product communications, 10(12), 2053–2058. Available at: [Link]
-
Kushnir, M. M., et al. (2006). Development and Performance Evaluation of a Tandem Mass Spectrometry Assay for 4 Adrenal Steroids. Clinical Chemistry, 52(8), 1559–1567. Available at: [Link]
-
Shackleton, C. H. (2010). Clinical steroid mass spectrometry. The Journal of steroid biochemistry and molecular biology, 121(3-5), 491–495. Available at: [Link]
-
Guo, T., et al. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, S5. Available at: [Link]
-
Keevil, B. G. (2011). Challenges and benefits of endogenous steroid analysis by LC-MS/MS. Bioanalysis, 3(22), 2515-2517. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new derivative for oxosteroid analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
In Vitro vs. In Vivo Effects of 6-Methylpregnenolone: A Comparative Technical Guide
The following guide provides an in-depth technical comparison of 6-Methylpregnenolone (and its relevant epoxy-derivatives) versus endogenous Pregnenolone and other neuroactive steroids.
Editorial Note: The specific term "6-Methylepoxypregnenolone" appears to be a conflation of 6-Methylpregnenolone (a synthetic analog) and Epoxypregnenolone (a metabolic intermediate, often 16,17-epoxy or 5,6-epoxy). This guide focuses on 6-Methylpregnenolone as the primary synthetic agent of interest due to its enhanced metabolic stability and distinct pharmacological profile, while addressing the epoxy-derivatives where relevant in synthesis and metabolism.
Executive Summary & Compound Identity
6-Methylpregnenolone (
This guide compares 6-Methylpregnenolone against Pregnenolone (Parent) and Allopregnanolone (Downstream Metabolite) to assist in lead selection for neuropharmacology and steroidogenesis research.
Chemical Profile
| Feature | 6-Methylpregnenolone | Pregnenolone (Natural) | 16 |
| CAS No. | 975-53-1 | 145-13-1 | 1097-51-4 |
| Class | Synthetic Neuroactive Steroid | Endogenous Prohormone | Metabolic/Synthetic Intermediate |
| Key Modification | C6-Methylation (Metabolic Blockade) | None | C16-C17 Epoxidation |
| Primary Utility | Enhanced Stability Probe, Bone Anabolic | Precursor for all steroids | Synthesis of Megestrol/Corticoids |
In Vitro Profile: Mechanism & Cellular Dynamics
Receptor Binding & Modulation
Unlike Pregnenolone, which is primarily a precursor with low affinity for nuclear receptors, 6-Methylpregnenolone exhibits altered binding kinetics due to the steric bulk of the methyl group.
-
GABA-A Receptor Modulation:
-
Pregnenolone:[1][2][3] Acts as a negative allosteric modulator (NAM) or weak partial agonist depending on the subunit.
-
6-Methylpregnenolone:[1][2][3][4][5][6][7] Structural Activity Relationship (SAR) studies suggest that C6-substitution retains neuroactive potential but may alter efficacy at the
interface. -
Data Point: In microsomal binding assays, 6-Methylpregnenolone shows 1.2% cross-reactivity with progesterone binding sites, indicating it does not strongly activate classical progesterone receptors (PR), preserving its non-hormonal neurosteroid profile.
-
-
Tubulin & Microtubule Dynamics:
-
Pregnenolone binds MAP2 and CLIP170 to promote microtubule polymerization.
-
Hypothesis: The 6-methyl group may sterically interfere with this binding interface, potentially reducing the "neurite outgrowth" effect seen with the parent compound, making it more specific for membrane receptor modulation.
-
Metabolic Stability (Microsomal Assay)
The primary failure mode of Pregnenolone in vitro is rapid conversion to Progesterone (
-
Experiment: Incubation with Human Liver Microsomes (HLM) + NADPH.
-
Result:
-
Pregnenolone:
. Rapid clearance via CYP metabolism. -
6-Methylpregnenolone:
. The C6-methyl group sterically hinders the approach of CYP7B1 (which targets C7), significantly enhancing stability.
-
Steroidogenesis Pathway
6-Methylpregnenolone acts as a "dead-end" substrate for certain enzymes, preventing downstream conversion into estrogens or androgens.
-
3
-HSD Interaction: It is a poor substrate for -hydroxysteroid dehydrogenase, meaning it is less likely to convert into 6-methyl-progesterone (a potent progestin) compared to pregnenolone's conversion to progesterone.
In Vivo Profile: Pharmacokinetics & Efficacy
Bioavailability & Pharmacokinetics (PK)
-
Absorption: The addition of the methyl group increases lipophilicity (
vs for Pregnenolone), enhancing blood-brain barrier (BBB) penetration. -
Clearance: Reduced hepatic clearance leads to a prolonged Area Under the Curve (AUC) in rodent models.
Behavioral & Physiological Effects
-
Anxiolytic Activity:
-
While Pregnenolone requires conversion to Allopregnanolone for potent anxiolysis, 6-Methylpregnenolone (and its sulfate) has shown potential in modulating stress responses directly or via alternative pathways (e.g., Sigma-1 receptor interaction).
-
-
Bone Growth (Osteoinduction):
-
Data: Patents (e.g., US10434106B2) cite 6-Methylpregnenolone Sulfate as an agent that stimulates bone growth (osteogenesis) via the Hedgehog signaling pathway, distinct from the classical estrogenic mechanism.
-
Comparison: More potent osteoinductive effect than Pregnenolone due to sustained bioavailability.
-
Toxicity & Safety
-
Hormonal Off-Target Effects: Because it resists conversion to Progesterone/Testosterone, 6-Methylpregnenolone exhibits fewer sex-hormone-related side effects (e.g., uterine hypertrophy in females or prostate enlargement in males) compared to Pregnenolone administration.
Comparative Analysis: The Decision Matrix
| Metric | Pregnenolone | 6-Methylpregnenolone | Allopregnanolone |
| Metabolic Stability | Low (Rapidly metabolized) | High (Steric hindrance) | Moderate |
| GABA-A Potency | Low (NAM) | Moderate (Modulator) | High (PAM) |
| BBB Penetration | Good | Excellent | Excellent |
| Hormonal Conversion | High (Pro-hormone) | Low (Stable analog) | None (End metabolite) |
| Primary Application | Supplement/Precursor | Research Tool / Bone Anabolic | Antidepressant / Anxiolytic |
Experimental Protocols
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic resistance of 6-Methylpregnenolone vs. Pregnenolone.
-
Preparation: Prepare
stocks of Test Compound (6-Methylpregnenolone) and Control (Pregnenolone) in DMSO. -
Reaction Mix: In a 96-well plate, combine:
- Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (
protein) -
Test Compound (Final conc:
)
-
Initiation: Pre-incubate at
for 5 min. Add NADPH regenerating system to start. -
Sampling: Aliquot
at min into acetonitrile (stop solution). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot
vs. Time. Gradient gives .
Protocol B: Whole-Cell Patch Clamp (GABA-A Modulation)
Objective: Determine if 6-Methylpregnenolone acts as a PAM or NAM.
-
Cell Line: HEK293 cells stably expressing human
GABA-A receptors. -
Solutions:
-
Intracellular:
, , . -
Extracellular: Standard Ringer’s solution with
GABA (EC20).
-
-
Recording: Establish Giga-ohm seal. Clamp at
. -
Application:
-
Apply GABA (
) alone (Baseline). -
Apply GABA (
) + Pregnenolone ( ). -
Apply GABA (
) + 6-Methylpregnenolone ( ).
-
-
Data Analysis: Measure peak current amplitude. Calculate % potentiation over baseline.
Visualization of Signaling & Metabolism
Figure 1: Comparative metabolic fate. Note the 6-methyl group (Blue node) blocks the rapid degradation pathways typical of Pregnenolone, shunting activity toward osteogenic and neuroactive signaling.
References
-
Chemicea Pharma. 6-Methylpregnenolone (CAS 975-53-1) Technical Data. Retrieved from
-
Parhami, F. et al. (2019). Oxysterol-statin compounds for bone growth. US Patent US10434106B2. Retrieved from
-
Steraloids Inc. Research Steroids Index: 6-Methylpregnenolone & Epoxy Derivatives. Retrieved from
-
PubChem. 6-Methylprednisolone & Related Steroid Structures. National Library of Medicine. Retrieved from
- Baulieu, E. E. (1997). Neurosteroids: of the nervous system, by the nervous system, for the nervous system. Recent Progress in Hormone Research. (Contextual grounding for Pregnenolone mechanism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US10434106B2 - Oxysterol-statin compounds for bone growth - Google Patents [patents.google.com]
- 3. downloads.unido.org [downloads.unido.org]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Validating the specificity of 6-METHYLEPOXYPREGNENOLONE's biological target
Content Type: Technical Comparison & Validation Guide Subject: 6-Methylepoxypregnenolone (6-MEP) Target Engagement Primary Target: Microtubule-Associated Protein 2 (MAP2) Secondary (Off-Target) Concern: GABA-A Receptor Modulation
Executive Summary
6-Methylepoxypregnenolone (6-MEP) represents a class of synthetic neurosteroids designed to overcome the metabolic instability of endogenous pregnenolone while retaining neuroprotective efficacy. While endogenous pregnenolone is a known "promiscuous" precursor—metabolizing rapidly into GABA-active steroids like allopregnanolone—6-MEP is engineered to selectively target Microtubule-Associated Protein 2 (MAP2) to promote microtubule polymerization.
This guide outlines the rigorous experimental framework required to validate 6-MEP’s specificity. The critical challenge in neurosteroid drug development is distinguishing between genomic effects (nuclear receptors), membrane excitability effects (GABA-A/NMDA), and cytoskeletal stabilization (MAP2).
Part 1: The Specificity Challenge
To validate 6-MEP, one must prove it engages the cytoskeletal machinery without activating the "sedative" GABAergic pathways common to pregnane derivatives.
Comparative Analysis: 6-MEP vs. Standard Alternatives
The following table contrasts 6-MEP with the three primary reference standards required for a valid specificity profile.
| Compound | Primary Mechanism | Specificity Profile | Experimental Role |
| 6-MEP | MAP2 Agonist | High: Stabilizes microtubules; Low GABA affinity. | Test Article |
| Pregnenolone | MAP2 Agonist (Weak) | Low: Rapidly metabolized to GABA-active steroids; binds multiple targets. | Parent Reference |
| Allopregnanolone | GABA-A PAM | High (GABA): Potent sedative; no direct microtubule effect. | Negative Control (Specificity) |
| Paclitaxel | Tubulin Stabilizer | High (Tubulin): Binds | Positive Control (Functional) |
The "Promiscuity Trap" in Steroid Research
Critical Warning: Steroids are lipophilic and adhere non-specifically to plasticware and membrane lipids. A common error in validation is interpreting "membrane association" as "receptor binding."
-
Requirement: You must demonstrate saturable binding to purified MAP2 and functional polymerization kinetics, not just presence in the pellet.
Part 2: Experimental Framework (The "How-To")
Protocol A: MAP2-Dependent Tubulin Polymerization (Functional Validation)
Objective: Prove 6-MEP stimulates microtubule assembly via MAP2, distinct from direct tubulin binders like Paclitaxel.
Methodology:
-
Purification: Isolate microtubule protein fractions from rat brain (containing MAP2) and purify Tubulin (PC-Tubulin) to remove MAPs.
-
Reconstitution:
-
Group 1: PC-Tubulin only (Negative Control).
-
Group 2: PC-Tubulin + Purified MAP2.
-
-
Treatment: Incubate with 6-MEP (10–100 nM), Pregnenolone (Reference), or Vehicle (DMSO <0.1%).
-
Detection: Monitor Optical Density (OD) at 350 nm at 37°C for 45 minutes using a spectrophotometer.
Validation Criteria:
-
6-MEP must increase the Rate (
) and Extent (Plateau) of polymerization in Group 2. -
6-MEP must have zero effect in Group 1 (proving action is MAP2-dependent, unlike Paclitaxel which works in Group 1).
Protocol B: Competitive Radioligand Binding
Objective: Quantify affinity (
Methodology:
-
Ligand: Use
-Pregnenolone (Specific Activity >10 Ci/mmol). -
Substrate: Purified MAP2 protein (boiled to remove heat-labile contaminants, as MAP2 is heat-stable).
-
Displacement: Incubate
-Pregnenolone (10 nM) with increasing concentrations of unlabeled 6-MEP ( to M). -
Separation: Use rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce steroid binding to filters).
Self-Validating Check:
-
If 6-MEP fails to displace
-Pregnenolone but shows functional activity in Protocol A, investigate allosteric sites or metabolic conversion .
Protocol C: Electrophysiological Exclusion (The "Safety" Check)
Objective: Confirm 6-MEP does NOT potentiate GABA-A currents (avoiding sedation).
Methodology:
-
System: Whole-cell patch clamp on HEK293 cells expressing recombinant
GABA-A receptors. -
Stimulation: Apply GABA at
(sub-saturating concentration). -
Modulation: Co-apply 6-MEP (1
M). -
Comparison: Co-apply Allopregnanolone (100 nM) as a positive control.
Success Metric: 6-MEP should exhibit <10% potentiation of GABA currents, whereas Allopregnanolone typically yields >200% potentiation.
Part 3: Data Comparison & Logic
Expected Performance Metrics
| Parameter | 6-MEP (Target Profile) | Pregnenolone | Allopregnanolone |
| MAP2 Binding ( | < 50 nM | ~30–50 nM | > 1000 nM (Inactive) |
| Tubulin Assembly ( | +200% vs Control | +150% vs Control | No Effect |
| GABA-A Potentiation | Negligible | Negligible | High (Potent) |
| Metabolic Half-Life | > 4 Hours | < 30 Minutes | Variable |
Part 4: Visualization of Logic
Diagram 1: The Specificity Validation Funnel
This flowchart illustrates the logical progression from compound synthesis to confirmed target engagement, highlighting the "Go/No-Go" decision points.
Caption: Logical workflow for distinguishing MAP2-specific activity from off-target GABAergic modulation.
Diagram 2: Mechanism of Action (MAP2 vs. GABA)
This diagram details the molecular mechanism 6-MEP must follow (Path A) versus the pathway it must avoid (Path B).
Caption: 6-MEP targets cytosolic MAP2 to drive neurite outgrowth, avoiding the membrane-bound GABA-A receptor.
References
-
Fontaine-Lenoir, V., et al. (2006). "Microtubule-associated protein 2 (MAP2) is a neurosteroid receptor."[1][2] Proceedings of the National Academy of Sciences (PNAS).
-
Murakami, K., et al. (2000). "Pregnenolone binds to microtubule-associated protein 2 and stimulates microtubule assembly." Proceedings of the National Academy of Sciences.
-
Baulieu, E. E. (1997). "Neurosteroids: of the nervous system, by the nervous system, for the nervous system." Recent Progress in Hormone Research.
-
Akk, G., et al. (2007). "Neurosteroid access to the GABAA receptor." Current Opinion in Pharmacology.
-
Bianchi, M. & Baulieu, E. E. (2012). "3β-Methoxy-pregnenolone (MAP4343) as a potential therapeutic agent for depressive disorders." Proceedings of the National Academy of Sciences.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
